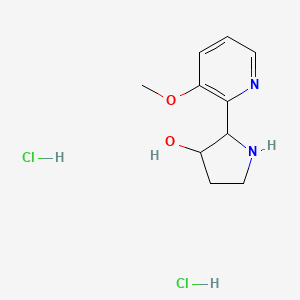
Budesonide Impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Budesonide Impurity 6: is a chemical compound that is often encountered as a byproduct in the synthesis of budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. This impurity is significant in the pharmaceutical industry as it needs to be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of budesonide and its impurities, including Budesonide Impurity 6, typically involves the reaction of 16α-hydroxy prednisolone with butyraldehyde in the presence of a catalyst such as perchloric acid. This reaction occurs in a solvent like 1,4-dioxane and results in a mixture of epimers . The reaction conditions, including temperature and residence time, are carefully controlled to optimize the yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of budesonide and its impurities can be carried out using a continuous flow process. This method involves pumping the reactants through a flow reactor under controlled conditions, which allows for better control over the reaction parameters and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Budesonide Impurity 6 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and characterization of the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the impurity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Aplicaciones Científicas De Investigación
Budesonide Impurity 6 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
it is likely to share some structural and functional similarities with budesonide, which exerts its effects by binding to glucocorticoid receptors and modulating the expression of anti-inflammatory proteins . This interaction helps reduce inflammation and immune responses in the body.
Comparación Con Compuestos Similares
Budesonide: The parent compound, used as a medication for asthma and other inflammatory conditions.
6-Beta-Hydroxy Budesonide: Another impurity of budesonide, which is structurally similar but differs in the position of hydroxylation.
Uniqueness: Budesonide Impurity 6 is unique in its specific structural configuration and the conditions under which it is formed. Its identification and control are crucial for ensuring the purity and safety of budesonide as a pharmaceutical product .
Propiedades
IUPAC Name |
[2-(17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
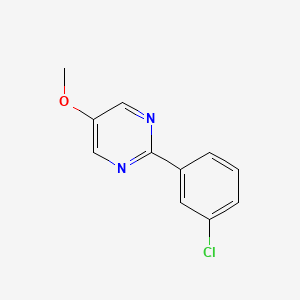


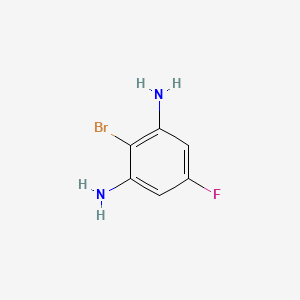

![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)

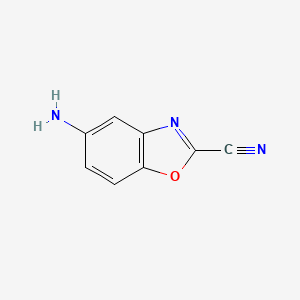
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
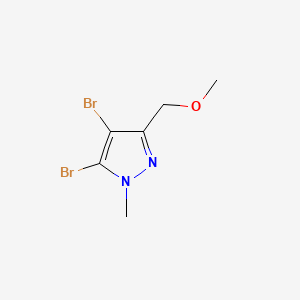
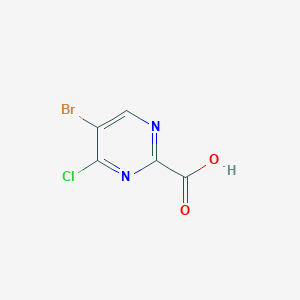
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
